(1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester
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Overview
Description
(1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of carbamic acid esters. It features a cycloheptyl ring with a hydroxyl group at the third position and a tert-butyl carbamate group attached to the amine nitrogen. This compound is of interest in various scientific research applications due to its unique structural properties.
Synthetic Routes and Reaction Conditions:
Steglich Esterification: This method involves the reaction of a carboxylic acid with dicyclohexylcarbodiimide (DCC) and tert-butanol to form the tert-butyl ester. The reaction proceeds via the formation of an O-acylisourea intermediate, which reacts with the alcohol to form the ester and dicyclohexylurea (DHU) as a byproduct.
Fischer Esterification: This traditional method involves heating a carboxylic acid with tert-butanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction proceeds through the formation of a carbocation intermediate, followed by nucleophilic attack by the alcohol.
Industrial Production Methods:
Large-Scale Esterification: Industrial production often employs continuous flow reactors to enhance the efficiency and scalability of the esterification process. The use of advanced catalysts and optimized reaction conditions can further improve yield and purity.
Chemical Reactions Analysis
(1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester: undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium(VI) oxide or Dess-Martin periodinane.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions with alkyl halides in the presence of a base.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, Dess-Martin periodinane, and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation: Cycloheptanone or cycloheptanal.
Reduction: Cycloheptylamine.
Substitution: Alkylated cycloheptyl derivatives.
Scientific Research Applications
(1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester: has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: It may bind to receptors, triggering signal transduction pathways.
Comparison with Similar Compounds
(1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester: can be compared with other similar compounds, such as:
Cycloheptanol: A similar compound without the carbamate group.
Cycloheptylamine: A compound with an amine group instead of the carbamate group.
Cycloheptanone: A compound with a ketone group instead of the hydroxyl group.
Uniqueness:
The presence of both the hydroxyl and carbamate groups in This compound provides unique chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-[(1S,3R)-3-hydroxycycloheptyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-6-4-5-7-10(14)8-9/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWLTSDYLCAHDX-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@H](C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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